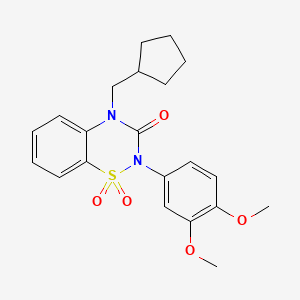![molecular formula C18H21N5OS B15122518 2-({1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B15122518.png)
2-({1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling with the pyridine ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of environmentally benign reagents and solvents is often prioritized to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may result in the formation of a sulfoxide or sulfone, while reduction of the nitrile group may yield an amine.
Scientific Research Applications
2-({1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-Methyl-1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol
- 4-Hydroxy-2-quinolones
Uniqueness
The uniqueness of 2-({1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21N5OS |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[[1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
InChI |
InChI=1S/C18H21N5OS/c1-13-9-16(22-18(21-13)25-2)23-7-4-14(5-8-23)12-24-17-10-15(11-19)3-6-20-17/h3,6,9-10,14H,4-5,7-8,12H2,1-2H3 |
InChI Key |
LGKQEKXMPVNAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCC(CC2)COC3=NC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15122441.png)
![12-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B15122446.png)
![2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine](/img/structure/B15122450.png)
![1-{4-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B15122458.png)
![1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane](/img/structure/B15122460.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15122469.png)
![3-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15122476.png)
![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15122480.png)
![2-tert-butyl-1-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B15122484.png)
![3-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15122492.png)

![5-chloro-N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15122506.png)
![N-ethyl-6-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15122514.png)
![[1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B15122520.png)
